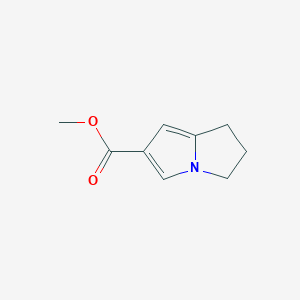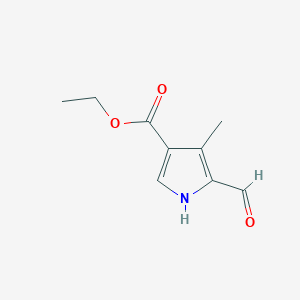
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . This compound is typically stored at room temperature and appears as a white to yellow powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, including Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate, often involves the use of palladium catalysts under mild conditions . The process typically involves the treatment of a precursor compound with a palladium catalyst in the presence of molecular oxygen as the terminal oxidant .Molecular Structure Analysis
The molecular structure of Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains functional groups such as a carboxylate ester and a formyl group .Physical And Chemical Properties Analysis
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate is a solid at room temperature and has a molecular weight of 181.19 . It has a melting point range of 104-109°C .Safety and Hazards
The safety information for Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H335 .
Orientations Futures
While the specific future directions for research on Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate are not mentioned in the retrieved sources, pyrrole derivatives are considered a potential source of biologically active compounds . Therefore, future research may focus on exploring the therapeutic potential of these compounds against various diseases or disorders .
Propriétés
IUPAC Name |
ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-10-8(5-11)6(7)2/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHQDBVDDNUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284636 | |
| Record name | ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate | |
CAS RN |
6339-66-8 | |
| Record name | NSC38093 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


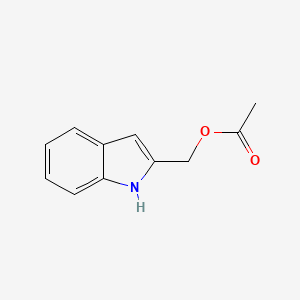
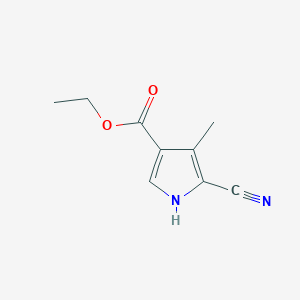

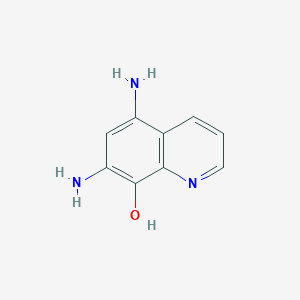
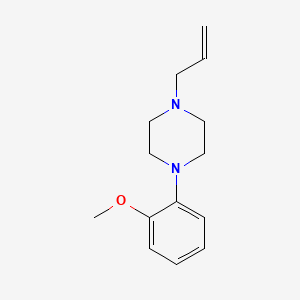
![3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B3355694.png)
![8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one](/img/structure/B3355697.png)
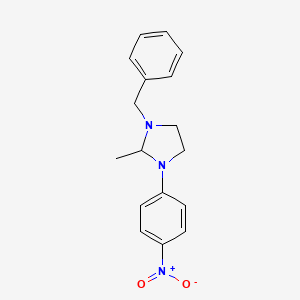
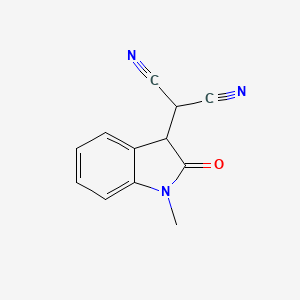
![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)

![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)
